
2-Chloronaphthalene-1-sulfonyl chloride
Übersicht
Beschreibung
2-Chloronaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C₁₀H₆Cl₂O₂S. It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and a sulfonyl chloride group is attached to the first position. This compound is commonly used in organic synthesis, particularly for the preparation of naphthyl sulfonamides, which are important intermediates in many pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloronaphthalene-1-sulfonyl chloride can be synthesized through the chlorosulfonation of 2-chloronaphthalene. The reaction typically involves the use of chlorosulfonic acid (HSO₃Cl) as the sulfonating agent. The process is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. The reaction is conducted at elevated temperatures, and the product is purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloronaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-chloronaphthalene-1-sulfonic acid.
Reduction: It can be reduced to form 2-chloronaphthalene-1-sulfonamide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Major Products Formed:
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Formed through hydrolysis.
Sulfonamides: Formed through reduction
Wissenschaftliche Forschungsanwendungen
2-Chloronaphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Sulfonamide derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Some sulfonamide derivatives are explored for their potential therapeutic applications.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-chloronaphthalene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications to introduce sulfonamide functionality into organic molecules .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromonaphthalene-1-sulfonyl chloride
- 2-Iodonaphthalene-1-sulfonyl chloride
- 2-Fluoronaphthalene-1-sulfonyl chloride
Comparison: 2-Chloronaphthalene-1-sulfonyl chloride is unique due to the presence of the chlorine atom, which influences its reactivity and the properties of the resulting sulfonamide derivatives. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative often exhibits different reactivity patterns and selectivity in chemical reactions .
Eigenschaften
IUPAC Name |
2-chloronaphthalene-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRZLGGRDIRMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623284 | |
| Record name | 2-Chloronaphthalene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102154-19-8 | |
| Record name | 2-Chloronaphthalene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


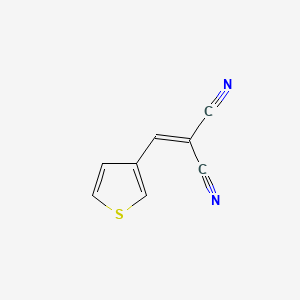
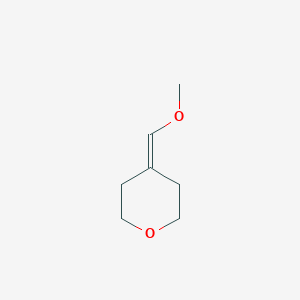
![4-[3-(4-Chloro-phenyl)-3-oxo-propionyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3045062.png)
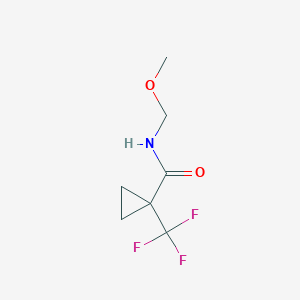
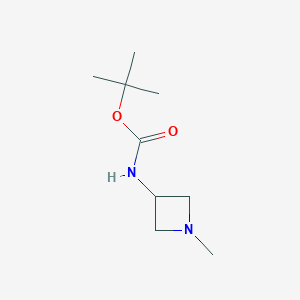
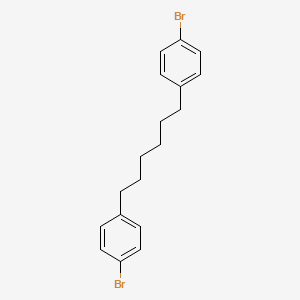
![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B3045067.png)
![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluorophenyl) pyrrolidin-2-one](/img/structure/B3045068.png)
![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B3045070.png)
![4-(1-{2-hydroxy-3-[4-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B3045072.png)
![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B3045073.png)
![1-benzyl-4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3045076.png)
![1H-Benzimidazole-1-ethanol, alpha-[(2-chlorophenoxy)methyl]-2-(methoxymethyl)-](/img/structure/B3045077.png)
![1-tert-butyl-4-{1-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3045079.png)
